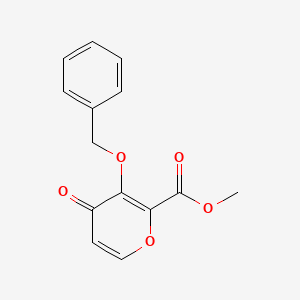

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Description

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a pyranone derivative characterized by a benzyloxy group at position 3, a methyl ester at position 2, and a ketone at position 4 of the pyran ring. Its molecular formula is C₁₄H₁₂O₅, with a molar mass of 260.24 g/mol. The methyl ester derivative is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research, with downstream applications including the synthesis of ethyl esters and modified pyridone derivatives .

Properties

IUPAC Name |

methyl 4-oxo-3-phenylmethoxypyran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-14(16)13-12(11(15)7-8-18-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZICFZRRUCCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzyl alcohol with a pyranone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the recovery and recycling of solvents and catalysts are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

The synthesis of this compound typically involves several chemical reactions that utilize readily available starting materials. A notable method includes the use of furfuryl alcohol as a precursor, which is subjected to a series of rearrangements and oxidation steps. The process is characterized by:

- Starting Material : Furfuryl alcohol.

- Catalysts : Sodium acetate or potassium acetate.

- Reaction Conditions : Mild conditions that enhance yield and purity while minimizing environmental impact .

This synthetic route is advantageous due to its cost-effectiveness and the avoidance of heavy metals, aligning with contemporary environmental standards.

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is integral to several marketed drugs and drug candidates, including:

- Baloxavir marboxil (an antiviral agent).

- Dulutevir (used for HIV treatment).

- Other intermediates for drugs targeting various conditions such as cancer, viral infections, and metabolic disorders .

Table 1: Drug Candidates Containing this compound

| Drug Name | Indication | Status |

|---|---|---|

| Baloxavir marboxil | Influenza | Approved |

| Dulutevir | HIV | Approved |

| Momelotinib | Cancer | Clinical Trial |

| Pirtobrutinib | Cancer | Approved |

Research has demonstrated that derivatives of this compound exhibit significant biological activity. These compounds have been evaluated for their potential:

- Antiviral properties : Particularly against influenza viruses.

- Anticancer activity : Showing promise in inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in drug formulations. For instance:

- Antiviral Activity Study : A study demonstrated that derivatives of this compound exhibited potent antiviral effects against influenza virus strains, suggesting its utility in developing new antiviral therapies .

- Cancer Research : Research focusing on the structural modifications of this compound has led to the discovery of new anticancer agents that target specific pathways involved in tumorigenesis .

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyran ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Phosphonate-Containing Derivative

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate (CAS: 1637681-07-2) differs from the target compound by the addition of a dimethoxyphosphorylmethyl group at position 5. Such modifications are critical in medicinal chemistry for improving bioavailability or targeting specific enzymes .

Dihydropyrano[4,3-b]pyran-5-one Derivatives

Compounds like 3-(4-methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) and 3-(3,4-dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) feature a fused pyran ring system. The dichloro-substituted analog (8c) exhibits a higher melting point (178°C) compared to the methoxy-substituted 8b (125°C), reflecting increased crystallinity due to halogen-induced intermolecular interactions. These compounds are synthesized via aminomethylpropenone intermediates with moderate yields (~50–53%), highlighting the influence of substituents on synthetic efficiency .

Functional Group Comparisons

Ester vs. Acid Derivatives

The parent acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, lacks the methyl ester group, making it more polar and less lipophilic than its ester counterpart. This difference impacts solubility and reactivity; the ester form is likely more amenable to organic-phase reactions, while the acid may participate in salt formation or hydrogen bonding .

Benzyloxy vs. Benzoylallyl Substituents

In compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), the benzoylallyl group introduces α,β-unsaturation, enabling conjugation with the pyranone ring. This contrasts with the benzyloxy group in the target compound, which acts as a protecting group for hydroxyl functionalities. The benzoylallyl derivatives undergo nucleophilic additions (e.g., with amines or ethoxide) to yield ethoxy or benzylamino-substituted analogs, demonstrating versatility in functionalization .

Physical and Chemical Properties

Biological Activity

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS No. 1332855-89-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H12O5

- Molecular Weight : 260.25 g/mol

- Purity : >98%

- Appearance : Off-white solid

The compound features a pyran ring with a benzyloxy substituent and a carboxylate group, which are critical for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

- Aeromonas aerogenes

- Micrococcus pyogenes var. aureus

- Salmonella typhosa

The minimum inhibitory concentration (MIC) values ranged from 0.02% to 0.07%, suggesting strong potential as an antimicrobial agent .

| Bacterial Strain | MIC (% w/v) |

|---|---|

| Aeromonas aerogenes | 0.02 |

| Micrococcus pyogenes var. aureus | 0.05 |

| Salmonella typhosa | 0.07 |

Anticancer Activity

This compound has been explored for its anticancer properties, particularly as a lead compound in the development of new pharmaceuticals targeting cancer cells. Its mechanism of action may involve the modulation of enzyme activities through interactions with specific molecular targets, such as receptors and enzymes involved in cancer progression .

The biological activity of this compound is attributed to its structural features:

- Hydrophobic Interactions : The benzyloxy group facilitates hydrophobic interactions with lipid membranes or protein binding sites.

- Hydrogen Bonding : The carboxylate group can participate in hydrogen bonding, enhancing binding affinity to biological targets.

- π-π Stacking : The pyran ring's aromatic nature allows for π-π stacking interactions with aromatic residues in proteins, potentially affecting their function .

Study on Antimicrobial Efficacy

In a comparative study, various derivatives of pyran compounds were synthesized and evaluated for their antimicrobial properties. This compound was among the most effective, showcasing potential for further development into therapeutic agents against resistant bacterial strains .

Synthesis and Optimization

The synthesis of this compound involves several steps, including rearrangement and oxidation processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs while maintaining environmental safety standards .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate?

- Methodological Answer : A common approach involves esterification of the precursor carboxylic acid, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). The reaction typically proceeds via reflux in anhydrous methanol, followed by purification via recrystallization or column chromatography . Alternative routes may utilize coupling reagents (e.g., DCC/DMAP) for benzyloxy group introduction. For analogs, multistep protocols involving Claisen condensation or Michael addition have been reported for pyranone derivatives .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DCM). Data collection is performed using a diffractometer (Mo/Kα radiation), and structure refinement is carried out using SHELXL . For accurate results, ensure high-resolution data (≤ 0.8 Å) and address disorder in the benzyloxy group by refining occupancy parameters. Similar pyranone structures have been resolved with R-factors < 0.05 .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use standard laboratory PPE (gloves, goggles, lab coat). Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash immediately with water for 15 minutes. Store in airtight containers away from moisture and oxidizers. While specific hazard data for this compound is limited, analogous pyranones require precautions against electrostatic discharge and thermal decomposition .

Advanced Questions

Q. How can SHELXL refinement challenges (e.g., disordered substituents) be resolved for this compound?

- Methodological Answer : Disordered benzyl or methyl groups are common in such structures. In SHELXL, split the disordered atoms into multiple sites (PART command) and apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths. For high thermal motion, use ISOR constraints. Validate refinement with the ADDSYM tool to check for missed symmetry . Comparative analysis with related structures (e.g., benzoate esters ) can guide restraint parameters.

Q. How to resolve contradictions between NMR data and X-ray crystallography results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal packing. For NMR:

- Perform variable-temperature NMR to identify coalescence points for dynamic groups.

- Use 2D experiments (NOESY, ROESY) to confirm spatial proximity of substituents.

For XRD: - Compare experimental and DFT-calculated NMR shifts (using Gaussian or ORCA) to validate conformational models . Cross-validate with IR spectroscopy for carbonyl group consistency.

Q. What strategies enable regioselective functionalization of the pyran ring?

- Methodological Answer : The 4-oxo group is electron-withdrawing, directing electrophilic substitution to the 5- or 6-positions. For example:

- Electrophilic Acylation : Use AlCl₃ as a Lewis catalyst to introduce acyl groups at the 5-position.

- Nucleophilic Additions : Grignard reagents attack the carbonyl, but steric hindrance from the benzyloxy group may favor 6-position reactivity.

- Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (if synthesized) requires Pd catalysts and optimized ligand systems (e.g., SPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.